2-Propanone, 1-chloro-3-diazo- is an organic compound characterized by its unique functional groups, specifically a diazo group and a chloro substituent on a propanone backbone. Its molecular formula is , and it is recognized for its potential reactivity in various chemical transformations. The presence of both the diazo and chloro groups enhances its utility in synthetic organic chemistry, particularly in the formation of more complex molecules.
The uniqueness of 2-Propanone, 1-chloro-3-diazo- lies in its combination of both chloro and diazo functional groups. This dual functionality provides distinct reactivity patterns not found in similar compounds, making it particularly valuable for synthetic applications where specific transformations are desired.
The biological activity of 2-Propanone, 1-chloro-3-diazo- has been explored primarily in the context of enzyme interactions and potential pharmacological applications. Its diazo group allows for the formation of reactive intermediates that can interact with biological macromolecules, potentially leading to enzyme inhibition or modification. Such interactions are valuable for studying enzyme mechanisms and developing new therapeutic agents .
The synthesis of 2-Propanone, 1-chloro-3-diazo- typically involves:
Interaction studies involving 2-Propanone, 1-chloro-3-diazo- focus on its reactivity with biological targets. The diazo group facilitates various interactions that can lead to significant modifications in biomolecules, making it a useful tool for probing biological pathways and mechanisms. Research has indicated that compounds with similar structures may exhibit varying degrees of reactivity based on their functional groups and steric hindrance .
Several compounds share structural similarities with 2-Propanone, 1-chloro-3-diazo-. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| 1-Chloroacetone | Contains a chloro group but lacks diazo | Used as a solvent and intermediate in organic synthesis. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 1,3-Dichloroacetone | Two chloro groups but no diazo | Known for its use in various
Diazotransfer reactions represent the cornerstone of introducing the diazo group into 1-chloro-2-propanone to yield 1-chloro-3-diazo-2-propanone. These reactions typically employ sulfonyl azides, such as tosyl azide (p-toluenesulfonyl azide) or triflyl azide (trifluoromethanesulfonyl azide), as diazo transfer reagents. The mechanism involves the deprotonation of the α-carbon adjacent to the carbonyl group in 1-chloro-2-propanone, followed by nucleophilic attack on the sulfonyl azide to generate the diazo compound. A key advancement in this area is the use of continuous flow systems to enhance safety and efficiency. For example, triflyl azide, generated in situ from triflic anhydride and sodium azide in dichloromethane, has been employed in flow reactors to minimize handling risks. This method achieves yields of up to 54% for α-diazoketones under optimized conditions, as shown in Table 1. Table 1: Diazotransfer Efficiency with Tosyl and Triflyl Azides
The choice of base significantly impacts reaction outcomes. Strong bases like 1,8-diazabicycloundec-7-ene (DBU) facilitate efficient deprotonation, whereas weaker bases such as triethylamine result in incomplete conversions. Catalytic Approaches for Diazo Group InstallationCatalytic methods have emerged to streamline diazo group installation while reducing reagent waste. Scandium(III) triflate (Sc(OTf)₃) has been identified as a potent catalyst for homologation reactions involving diazoalkanes. In a representative procedure, Sc(OTf)₃ (10 mol%) enables the insertion of diphenyldiazomethane into cyclohexanone, achieving yields exceeding 90% under mild conditions. This approach avoids stoichiometric metal reagents and is adaptable to sterically hindered substrates. Continuous flow catalysis further enhances scalability. Immobilized catalysts, such as polymer-bound DBU, enable telescoped reactions where diazo transfer and subsequent transformations occur in a single reactor setup. For instance, triflyl azide generated in flow can directly participate in debenzoylative diazo transfer with 1,3-diketones, followed by enantioselective cycloadditions using a copper-based catalyst. Solvent Systems and Reaction Optimization StrategiesSolvent selection critically influences reaction kinetics and safety. Polar aprotic solvents like dichloromethane and toluene are preferred for diazotransfer reactions due to their ability to stabilize reactive intermediates and dissolve sulfonyl azides. In contrast, nonpolar solvents such as heptane are employed for diazoalkane additions to minimize side reactions. Table 2: Solvent Impact on Diazotransfer Efficiency
Temperature control is equally vital. Reactions conducted at 45°C in toluene achieve higher yields compared to room-temperature conditions, as elevated temperatures accelerate diazo group transfer without promoting decomposition. Additionally, flow reactors mitigate exothermic risks by enabling precise thermal regulation and rapid mixing, which is unattainable in batch processes. The formation of carbene intermediates from 2-Propanone, 1-chloro-3-diazo- represents a fundamental mechanistic pathway that governs the compound's reactivity profile [1] [2]. This diazo-ketone compound, with the molecular formula C₃H₃ClN₂O and molecular weight of 118.52 g/mol, undergoes nitrogen extrusion through well-defined energetic pathways [1] [2]. Thermodynamic ConsiderationsThe release of nitrogen gas from diazo compounds leading to carbene formation exhibits strong dependence on the electronic characteristics of substituents positioned adjacent to the diazo moiety [3] [4]. Quantum mechanical density functional theory investigations reveal that diazo molecules possessing higher positive partial charge on the carbene carbon and more negative charge on the terminal nitrogen encounter lower energy barriers for nitrogen elimination [3] [4]. In the case of 2-Propanone, 1-chloro-3-diazo-, the electron-withdrawing chlorine substituent significantly influences the electronic distribution, affecting the activation energy required for carbene formation [3] [4]. Computational studies demonstrate that the activation energy for nitrogen release from chloro-substituted diazo compounds ranges from 22-38 kcal/mol, which is considerably higher than simple diazoalkanes such as diazomethane (12.3±0.1 kcal/mol) [5] [6]. The presence of the chlorine atom creates additional stabilization of the diazo group through inductive effects while simultaneously increasing the energy barrier for carbene formation [7].
Electronic Orbital InteractionsThe molecular orbital analysis of 2-Propanone, 1-chloro-3-diazo- reveals that the highest occupied molecular orbital exhibits three-center bonding characteristics similar to other diazo compounds [9]. The frontier orbital interactions play a crucial role in determining the ease of nitrogen elimination and subsequent carbene formation [9]. The electron-withdrawing nature of the chlorine substituent decreases the π-donor ability of the carbene lone pair to the π* orbital of nitrogen gas, facilitating the dissociation process [3] [4]. Density functional theory calculations indicate that the more positive carbon charge in chloro-substituted diazo compounds results from weak interaction between the nitrogen lone pair and vacant p orbital of the carbene [3] [4]. This electronic redistribution fundamentally alters the reaction coordinate for carbene formation, leading to modified activation parameters compared to unsubstituted diazo ketones [3] [4]. Reaction Pathway MechanismsThe carbene formation pathway from 2-Propanone, 1-chloro-3-diazo- follows a concerted mechanism where bond-breaking and nitrogen elimination occur simultaneously [10] [11]. Diazocarbonyl compounds demonstrate enhanced stability compared to simple diazoalkanes due to the electron-withdrawing carbonyl group stabilizing the diazo dipole [11]. The decomposition to carbenes occurs through thermal or photochemical activation, with the formation of nitrogen gas providing thermodynamic driving force [11]. The reaction proceeds through a transition state where the carbon-nitrogen bond elongation coincides with nitrogen-nitrogen bond strengthening [12]. Experimental evidence from solvent-dependent reactivity studies demonstrates that carbene formation can be modulated by environmental conditions, with dichloromethane favoring carbene pathways while acetonitrile promotes alternative reaction channels [12]. Nucleophilic Substitution Dynamics at Chlorinated CentersThe chlorinated carbon center in 2-Propanone, 1-chloro-3-diazo- exhibits distinctive reactivity patterns toward nucleophilic attack, influenced by both the electron-withdrawing nature of the chlorine substituent and the adjacent diazo functionality [13] [14] [15]. Mechanistic PathwaysNucleophilic substitution at the chlorinated center predominantly follows the bimolecular nucleophilic substitution mechanism due to the primary carbon nature of the chlorinated position [13] [15]. The reaction proceeds through a concerted process where nucleophile approach and chloride departure occur simultaneously, resulting in inversion of configuration at the reaction center [13] [15]. The presence of the adjacent ketone functionality significantly enhances the electrophilic character of the chlorinated carbon through inductive electron withdrawal [7]. This electronic activation facilitates nucleophilic attack while maintaining the geometric requirements for the bimolecular substitution mechanism [7]. The reaction rate depends on concentrations of both the diazo compound and the incoming nucleophile, confirming the bimolecular nature of the process [13] [15]. Nucleophile Selectivity and ReactivityDifferent nucleophiles exhibit varying reactivity patterns toward the chlorinated center of 2-Propanone, 1-chloro-3-diazo- [16]. Strong nucleophiles such as azide and thiolate ions demonstrate exceptionally high reactivity, even at tertiary carbon centers, suggesting enhanced electrophilic activation in this system [16]. The nucleophilic substitution proceeds smoothly with rate constants that are significantly elevated compared to simple alkyl chlorides [16].
Experimental studies reveal that hydroxide ions react efficiently with chlorinated diazo ketones, leading to formation of α-hydroxyketones through nucleophilic displacement [16]. The reaction proceeds with high yields when conducted in acetonitrile using tetrabutylammonium hydroxide as the nucleophile source [16]. Solvent and Environmental EffectsThe nucleophilic substitution dynamics at chlorinated centers demonstrate significant sensitivity to solvent polarity and environmental conditions [17]. Polar protic solvents enhance the reaction rate through stabilization of the developing ionic character in the transition state [17]. The solvation of both the nucleophile and the transition state plays a crucial role in determining the overall reaction kinetics [17]. Temperature effects on nucleophilic substitution follow Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol depending on the nucleophile strength and solvent system [17]. The entropy of activation generally exhibits negative values, consistent with the ordered transition state geometry required for the bimolecular mechanism [17]. Steric and Electronic Modulation of Transition StatesThe transition state characteristics of reactions involving 2-Propanone, 1-chloro-3-diazo- are governed by complex interplay between steric and electronic factors that determine reaction rates, selectivity, and mechanistic pathways [18] [19] [17]. Steric Effects on Transition State GeometrySteric hindrance around the reaction center significantly influences transition state stability and accessibility [18] [19]. The steric effect in reactions involving 2-Propanone, 1-chloro-3-diazo- is attributed to differences in steric energy between reactants and transition states [18]. Van der Waals repulsions, bond angle strain, and bond compressions contribute to the overall steric energy profile [18]. Primary steric effects arise from direct spatial interference between substituents and approaching reagents at the reaction center [18]. The chlorine substituent in 2-Propanone, 1-chloro-3-diazo- creates moderate steric hindrance due to its van der Waals radius, leading to destabilization of transition states by 2-8 kcal/mol compared to hydrogen-substituted analogs [18] [19]. Secondary steric effects involve differential modulation of electron delocalization through non-bonded compressions [18]. These effects become particularly important in transition states where orbital overlap requirements conflict with optimal geometric arrangements [18] [19]. Electronic Modulation MechanismsElectronic effects on transition state stability operate through multiple mechanisms including inductive effects, resonance interactions, and orbital overlap modifications [20] [21] [22]. The electron-withdrawing chlorine substituent exerts significant influence on the electronic structure of transition states through inductive electron withdrawal [21]. Substituent electronic effects can be quantified using Hammett parameters and related correlation analysis [21]. Electron-withdrawing groups generally decrease reaction rates for nucleophilic processes while increasing rates for electrophilic reactions [21]. The chlorine substituent in 2-Propanone, 1-chloro-3-diazo- exhibits a Hammett sigma value of +0.23, indicating moderate electron-withdrawing character [21].
Orbital Interaction EffectsThe transition state orbital interactions in reactions of 2-Propanone, 1-chloro-3-diazo- involve complex mixing of frontier molecular orbitals from reactant species [22]. The highest occupied molecular orbital of nucleophiles interacts with the lowest unoccupied molecular orbital of the electrophilic center, leading to stabilization or destabilization depending on orbital symmetry and energy matching [22]. Computational analysis reveals that the occupied reactive orbital plays a crucial role in driving nuclear motion along reaction pathways through electrostatic forces [22]. These reactive-orbital-based electrostatic forces create distinct energy profiles that determine reaction feasibility and selectivity [22]. The orbital energy variations correlate directly with transition state geometries, providing fundamental insight into reaction mechanisms [22]. The electronic structure modifications induced by the chlorine substituent alter the frontier orbital energies and spatial distributions, leading to modified transition state characteristics [22]. Density functional theory calculations demonstrate that electron-withdrawing substituents generally raise the energy of occupied orbitals while lowering unoccupied orbital energies, creating more favorable orbital overlap conditions in certain reaction types [22]. Catalytic and Environmental ModulationTransition state modulation can be achieved through judicious choice of catalysts and reaction conditions [23]. Weak hydrogen bonding interactions can provide substantial transition state stabilization that exceeds the intrinsic interaction energy through preorganization effects [23]. Metal catalysts alter reaction pathways by providing alternative transition state geometries with lower activation barriers [23]. Environmental factors such as temperature and pressure influence transition state populations through thermodynamic and kinetic effects [19]. Higher temperatures increase molecular motion and collision frequencies while potentially destabilizing ordered transition state arrangements [19]. Pressure effects primarily influence reaction volumes and can favor transition states with reduced molecular volumes [19]. Linear Chain Elongation StrategiesLinear ketone homologation using 2-propanone, 1-chloro-3-diazo- follows well-established mechanistic pathways characteristic of diazo compound chemistry. The homologation reaction proceeds through initial nucleophilic attack of the ketone substrate on the electrophilic carbon center adjacent to the diazo group [3]. This process generates an intermediate ylide structure that subsequently undergoes nitrogen elimination with concurrent carbon skeleton rearrangement. Mechanistic studies reveal that acyclic ketones undergo homologation through preferential methyl migration over alkyl groups when multiple migration pathways are available [4]. The reaction typically requires Lewis acid catalysis or protic promotion to achieve optimal yields. Scandium triflate and other rare earth metal catalysts have demonstrated particular effectiveness in promoting these transformations [5]. The regioselectivity of linear chain elongation depends critically on the electronic properties of both the ketone substrate and the chlorodiazoketone reagent [6]. Electron-rich ketones generally exhibit enhanced reactivity toward the electrophilic diazo carbon, while electron-deficient substrates may require more forcing conditions or specialized catalyst systems. Temperature control proves essential, with most linear homologation reactions proceeding optimally between -78°C and room temperature [7]. Product yields in linear ketone homologation reactions using chlorodiazoketone reagents typically range from 45% to 85%, depending on substrate structure and reaction conditions [8]. Aliphatic ketones generally provide higher yields compared to aromatic systems due to reduced steric hindrance and enhanced nucleophilicity. The presence of the chlorine substituent in 2-propanone, 1-chloro-3-diazo- introduces additional electronic effects that can influence both reactivity and selectivity patterns. Cyclic Ketone Ring Expansion ProtocolsRing expansion of cyclic ketones represents one of the most synthetically valuable applications of 2-propanone, 1-chloro-3-diazo-. This transformation enables direct access to larger ring systems through single-carbon insertion methodology [9]. The reaction mechanism involves initial nucleophilic attack of the cyclic ketone on the diazo compound, followed by nitrogen elimination and subsequent ring expansion through carbon migration. Monocyclic ketones undergo ring expansion with varying degrees of efficiency depending on ring size and substitution patterns. Five-membered ring ketones typically expand to six-membered systems in yields ranging from 60% to 80% [4]. Six-membered ketones, particularly cyclohexanone and its derivatives, undergo expansion to seven-membered rings with yields commonly exceeding 70% under optimized conditions [10]. Eight-membered and larger rings can be accessed through expansion of seven-membered precursors, though yields generally decrease with increasing ring size due to entropic factors. Polycyclic ketone substrates present additional complexity in ring expansion reactions. Bridged bicyclic systems often exhibit high selectivity for expansion of the more strained ring when multiple carbonyl groups are present [4]. The stereochemical outcome of ring expansion depends on conformational preferences of the starting ketone and the relative stability of possible migration pathways. Lewis acid catalysis proves particularly effective for promoting cyclic ketone ring expansion reactions. Aluminum chloride, boron trifluoride etherate, and various lanthanide triflates have all demonstrated utility in these transformations [7]. The choice of catalyst significantly impacts both reaction rate and product selectivity, with harder Lewis acids generally favoring more substituted migration patterns. Temperature effects in ring expansion reactions show clear trends related to ring strain and substrate stability. Highly strained small rings may undergo expansion at temperatures as low as -40°C, while more stable medium-sized rings typically require temperatures between 0°C and 50°C for optimal conversion rates [11]. Reaction solvents also influence outcomes, with polar aprotic solvents like dichloromethane and acetonitrile providing superior results compared to protic media. Stereochemical Control in Homologated Product FormationStereochemical control in ketone homologation reactions using 2-propanone, 1-chloro-3-diazo- represents a significant challenge due to the inherent symmetry-breaking nature of the transformation. The development of asymmetric protocols has emerged as a major research focus, with several successful catalyst systems demonstrating high levels of enantiocontrol [12]. Chiral Lewis acid catalysts based on scandium, copper, and rhodium complexes have shown particular promise for asymmetric ketone homologation. Scandium complexes with chiral nitrogen-nitrogen-dioxide ligands achieve enantioselectivities exceeding 90% for selected substrate classes [12]. These catalysts operate through coordination of both the ketone substrate and the diazo reagent, creating a well-defined chiral environment for the key carbon-carbon bond forming event. The mechanism of stereochemical induction involves preferential coordination of one face of the ketone substrate to the chiral metal center. This facial selectivity directs the subsequent nucleophilic attack on the diazo compound, ultimately determining the stereochemical outcome of the homologated product [5]. Computational studies suggest that steric interactions between the chiral ligand and substrate substituents play a dominant role in determining selectivity. Rhodium catalysts with chiral phosphine ligands provide an alternative approach to asymmetric ketone homologation. These systems typically operate under milder conditions compared to scandium-based catalysts but may exhibit more limited substrate scope [13]. The choice between different catalyst systems depends on the specific structural features of the ketone substrate and the desired level of stereochemical control. Substrate structure significantly influences the level of stereochemical control achievable in homologation reactions. Ketones bearing existing stereocenters may undergo matched or mismatched interactions with chiral catalysts, leading to either enhanced or diminished selectivity [14]. Alpha-substituted ketones generally provide higher levels of stereocontrol compared to unsubstituted systems due to increased conformational bias in the catalyst-substrate complex. Temperature effects on stereochemical control follow predictable patterns, with lower temperatures generally favoring higher enantioselectivities at the expense of reaction rate [15]. Optimal conditions typically represent a compromise between selectivity and practicality, with most asymmetric protocols operating between -20°C and 0°C. Solvent effects also prove significant, with coordinating solvents often diminishing selectivity through competitive binding to the metal catalyst. The development of organocatalytic approaches to asymmetric ketone homologation has emerged as an active area of investigation. Chiral phosphoric acids and related organocatalysts offer potential advantages in terms of cost, availability, and environmental impact compared to metal-based systems [16]. However, these methods typically require more forcing conditions and may exhibit more limited substrate scope compared to their metal-catalyzed counterparts. XLogP3 0.6
Hydrogen Bond Acceptor Count 2
Exact Mass 117.9933904 g/mol
Monoisotopic Mass 117.9933904 g/mol
Heavy Atom Count 7
Dates
Last modified: 08-11-2024
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